An In-depth Technical Guide to 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a pivotal chemical intermediate in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutic agents. The CAS Number for this compound is 99973-51-0 .[1][2]
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline and its derivatives are a well-established class of compounds in medicinal chemistry, renowned for their diverse biological activities.[3] The core structure, a fusion of a pyridine and a phenol ring, endows these molecules with the ability to chelate a variety of metal ions, a property that is central to their mechanism of action.[4][5] This chelating capability allows them to modulate the activity of metalloenzymes and disrupt metal homeostasis in pathological conditions, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities. 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, also known as 5-(chloroacetyl)-8-hydroxyquinoline, serves as a crucial building block for the synthesis of more complex 8-hydroxyquinoline derivatives, enabling the exploration of new therapeutic frontiers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug design and development. The key properties of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone are summarized in the table below.
| Property | Value | Source |
| CAS Number | 99973-51-0 | [1][2] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in various organic solvents | N/A |
Synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone
The primary and historically significant method for the synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is through the Friedel-Crafts acylation of 8-hydroxyquinoline. This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the 5-position of the quinoline ring.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on the method described by Konomu Matsumura in 1930.
Materials:
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8-Hydroxyquinoline
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Chloroacetyl chloride
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Carbon disulfide (or another suitable solvent)
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Anhydrous aluminum chloride (AlCl₃)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Ice
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 8-hydroxyquinoline in carbon disulfide.
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Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring. The formation of a complex will be observed.
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Acylation: Slowly add chloroacetyl chloride dropwise to the cooled and stirred suspension. The rate of addition should be controlled to maintain the reaction temperature.
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Isolation: The product will precipitate out of the aqueous solution. Filter the precipitate and wash it with cold water.
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Purification: Neutralize the crude product with a solution of sodium bicarbonate to remove any acidic impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone.
Causality behind Experimental Choices:
-
Anhydrous Aluminum Chloride: This Lewis acid is a crucial catalyst for the Friedel-Crafts reaction. It polarizes the chloroacetyl chloride, making the acyl carbon more electrophilic and facilitating the attack by the electron-rich 8-hydroxyquinoline ring.
-
Carbon Disulfide: This non-polar solvent is traditionally used for Friedel-Crafts reactions as it is unreactive towards the catalyst and reactants.
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Ice and HCl Work-up: This step is essential to quench the reaction and break down the aluminum chloride complex formed during the reaction, allowing for the isolation of the product.
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Sodium Bicarbonate Wash: This step neutralizes any remaining acidic components, ensuring the purity of the final product.
Caption: Synthesis of a 2-aminothiazole derivative.
Development of Metalloenzyme Inhibitors and Anticancer Agents
The 8-hydroxyquinoline moiety is a known metal-binding pharmacophore and has been incorporated into molecules designed to inhibit metalloenzymes, which are critical targets in various diseases, including cancer. [6]Derivatives of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone can be synthesized to fine-tune the metal-binding properties and introduce additional interactions with the target enzyme, enhancing potency and selectivity.
Mechanism of Action: A Cascade of Cellular Events
The biological activity of derivatives synthesized from 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is often rooted in the metal-chelating properties of the 8-hydroxyquinoline core, particularly its interaction with copper ions. [7]Cancer cells, for instance, have an elevated copper concentration compared to normal cells, making them selectively vulnerable to copper-dependent cytotoxicity. [7] The proposed mechanism involves a series of interconnected events:
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Metal Chelation and Cellular Uptake: The 8-hydroxyquinoline derivative chelates with extracellular or intracellular copper ions to form a lipophilic complex. This complex can more readily traverse the cell membrane.
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Proteasome Inhibition: Once inside the cell, the copper-8-hydroxyquinoline complex can inhibit the proteasome, a critical cellular machinery responsible for protein degradation. [7][8]This inhibition leads to the accumulation of misfolded and regulatory proteins.
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Induction of Oxidative Stress: The copper complex can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress. [9]This damages cellular components, including proteins, lipids, and DNA.
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Activation of Apoptotic Pathways: The combination of proteasome inhibition and oxidative stress triggers programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [6]
Caption: Proposed mechanism of action for 8-hydroxyquinoline derivatives.
Conclusion
2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a compound of significant interest to the drug discovery and development community. Its straightforward synthesis and the versatile reactivity of its chloroacetyl group, combined with the inherent biological activity of the 8-hydroxyquinoline scaffold, make it a valuable starting material for the creation of novel therapeutic agents. A deep understanding of its properties, synthesis, and the mechanism of action of its derivatives is crucial for harnessing its full potential in the ongoing quest for more effective treatments for a range of human diseases.
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Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. PubMed. [Link]
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Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. PubMed Central. [Link]
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Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells. PubMed. [Link]
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Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ACS Publications. [Link]
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Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ResearchGate. [Link]
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United States Patent (10) Patent No.: US 7,790,905 B2. Googleapis.com. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
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